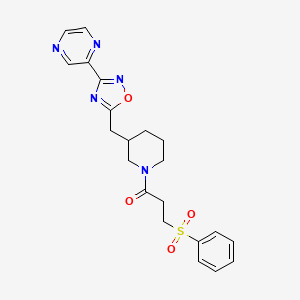
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It has been studied for its potential use in scientific research applications due to its unique properties.
作用機序
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile involves the inhibition of certain kinases, such as JAK2 and FLT3. This inhibition results in the suppression of the signaling pathways that are involved in the development of cancer and inflammatory diseases. The compound has been found to be highly selective towards these kinases, which makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile has been found to exhibit potent inhibitory activity against JAK2 and FLT3 kinases. This inhibition results in the suppression of the signaling pathways that are involved in the development of cancer and inflammatory diseases. The compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of targeted therapies.
実験室実験の利点と制限
The advantages of using (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile in lab experiments include its potent inhibitory activity against JAK2 and FLT3 kinases, its selectivity towards these kinases, and its low toxicity towards normal cells. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several future directions for the study of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile. One direction is the development of targeted therapies for cancer and inflammatory diseases based on the compound's potent inhibitory activity against JAK2 and FLT3 kinases. Another direction is the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Additionally, the compound could be further studied for its potential use in other scientific research applications, such as the development of new drugs and materials.
合成法
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile involves the reaction of 3-bromoaniline, 2-aminothiazole, and 2,6-dimethylphenylacetonitrile in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the reaction is generally high, and the compound can be purified using standard chromatographic techniques.
科学的研究の応用
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile has been studied for its potential use in scientific research applications. It has been found to exhibit potent inhibitory activity against certain kinases, such as JAK2 and FLT3, which are involved in the development of cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,6-dimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-13-5-3-6-14(2)19(13)23-11-16(10-22)20-24-18(12-25-20)15-7-4-8-17(21)9-15/h3-9,11-12,23H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAPQFVPSBVSE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

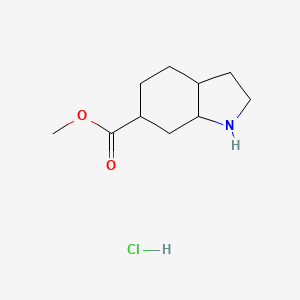
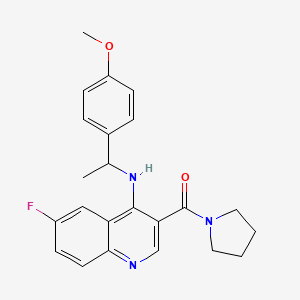
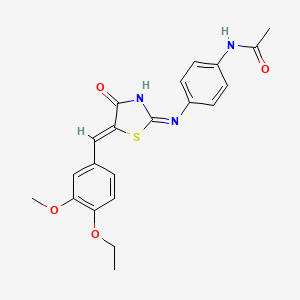
![2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2908996.png)
![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)
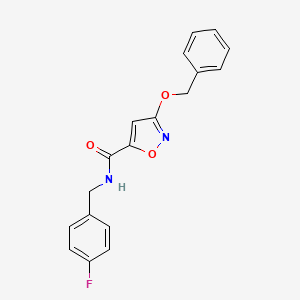
![methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2909000.png)
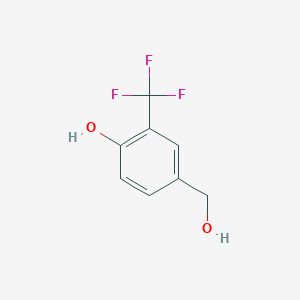
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2909003.png)
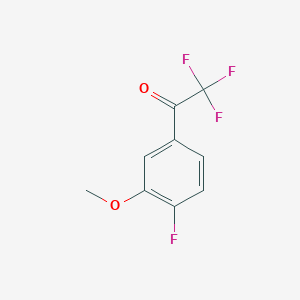
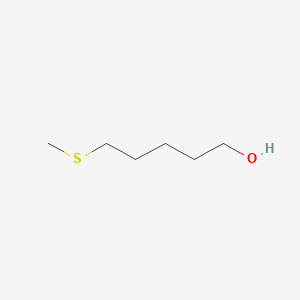
![3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2909011.png)
